molecular formula C22H25N5O2 B14102991 2-Benzyl-6-cyclohexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

2-Benzyl-6-cyclohexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B14102991
M. Wt: 391.5 g/mol
InChI Key: QRDLENZZNXJWMB-UHFFFAOYSA-N
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Description

3-benzyl-8-cyclohexyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex heterocyclic compound that belongs to the imidazole family. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole derivatives, including 3-benzyl-8-cyclohexyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione, can be achieved through several methods:

    Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.

    Wallach Synthesis: This involves the oxidation of imidazolines.

    From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.

    Marckwald Synthesis: This involves the cyclization of amino nitriles.

Industrial Production Methods

Industrial production of imidazole derivatives often involves the optimization of these synthetic routes to achieve higher yields and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-8-cyclohexyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce reduced imidazole derivatives.

Scientific Research Applications

3-benzyl-8-cyclohexyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-benzyl-8-cyclohexyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. These may include:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

Uniqueness

What sets 3-benzyl-8-cyclohexyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione apart is its unique structural features, which may confer specific biological activities and chemical reactivity not observed in other imidazole derivatives.

Properties

Molecular Formula

C22H25N5O2

Molecular Weight

391.5 g/mol

IUPAC Name

2-benzyl-6-cyclohexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C22H25N5O2/c1-15-13-25-18-19(23-21(25)27(15)17-11-7-4-8-12-17)24(2)22(29)26(20(18)28)14-16-9-5-3-6-10-16/h3,5-6,9-10,13,17H,4,7-8,11-12,14H2,1-2H3

InChI Key

QRDLENZZNXJWMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4CCCCC4)N(C(=O)N(C3=O)CC5=CC=CC=C5)C

Origin of Product

United States

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